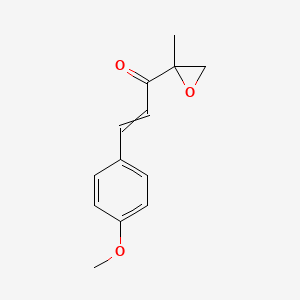
Dibromodiphenylmethane
Descripción general
Descripción
Dibromodiphenylmethane is a compound with the molecular formula C13H10Br2 . It is part of the diphenylmethane family . The compound is also known by other names such as 1,1’- (Dibromomethylene)dibenzene .
Synthesis Analysis
The synthesis of similar compounds like 2,2′-dinitrodiphenylmethanes has been reported from 2-bromoaniline and formaldehyde in acidic medium followed by nitration using potassium nitrate in 98% H2SO4 . Dichloro derivatives of 2,2′-dinitrodiphenylmethanes have been synthesized by Sandmeyer’s reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C13H10Br2. It has an average mass of 326.026 Da and a monoisotopic mass of 323.914917 Da .Physical and Chemical Properties Analysis
This compound is a compound with the molecular formula C13H10Br2 . Its average mass is 326.026 Da and its monoisotopic mass is 323.914917 Da .Aplicaciones Científicas De Investigación
1. Marine Biology and Aquaculture
Dibromomethane (DBM), produced from red coralline algae, has been identified as a chemical inducer of larval metamorphosis in sea urchins such as Strongylocentrotus nudus and Strongylocentrotus intermedius. Studies show that DBM can cause over 80% metamorphosis in these larvae, highlighting its potential application in marine biology and aquaculture (Agatsuma et al., 2006).
2. Organic Compound Production
DBM is utilized in the production of various organic compounds like CH2(SCN)2 and C9H22O4P2S4, mainly used in pesticides. Its role as a fire retardant and the importance of improving production methods due to its high efficiency and low residues also signify its industrial relevance (Xiao Guang, 2010).
3. Synthetic Chemistry
In the field of synthetic chemistry, DBM is employed for the efficient synthesis of functionalized phosphinates, phosphonates, and phosphates from P(O)-OH compounds and amines via C–N bond cleavage. This showcases its versatility in chemical synthesis and potential applications in various chemical industries (Zeng et al., 2016).
4. Polymer Science
In polymer science, DBM derivatives like di-isocyanates (e.g., diphenylmethane-4,4′-di-isocyanate) are used to modify thermal expansion behavior of cured unsaturated polyester resins. This application is crucial for materials science, particularly in enhancing the performance and durability of polymeric materials (Aldrighetti et al., 2005).
5. Catalytic Chemistry
In catalytic chemistry, DBM derivatives are used as novel reagents. For instance, alpha-aminodiphenylmethane serves as an ammonia equivalent in certain catalytic processes, demonstrating the adaptability of DBM derivatives in facilitating diverse chemical reactions (Haak, Siebeneicher, & Doye, 2000).
Propiedades
IUPAC Name |
[dibromo(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBFCAMUUALGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376404 | |
| Record name | DIBROMODIPHENYLMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-27-0 | |
| Record name | DIBROMODIPHENYLMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


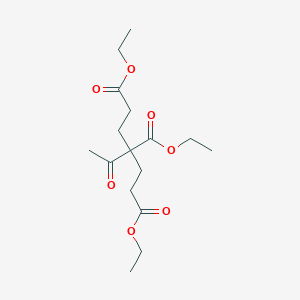
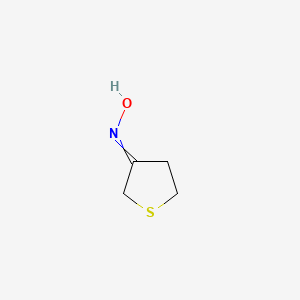
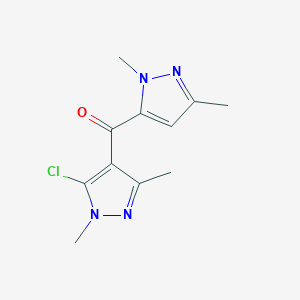
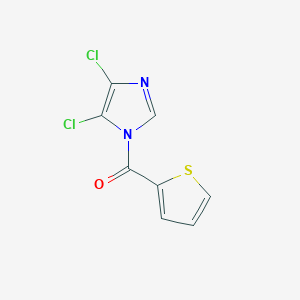
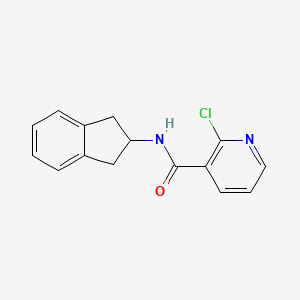
![Methyl 2-[(cyanomethyl)thio]acetate](/img/structure/B1621454.png)
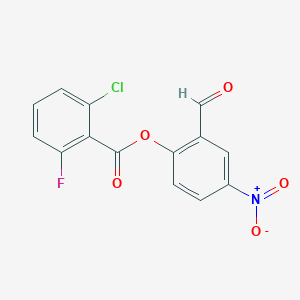
![Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate](/img/structure/B1621456.png)
![4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621460.png)
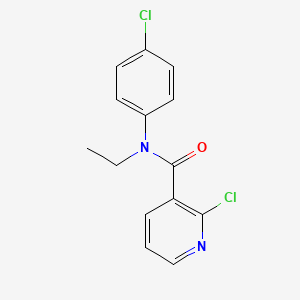

![[2,2,3,3,4,4,5,5-Octafluoro-6-(4-methylphenyl)sulfonyloxyhexyl] 4-methylbenzenesulfonate](/img/structure/B1621463.png)
![4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1621464.png)
